molecular formula C11H16ClNO B3335406 2-(3-Methoxyphenyl)pyrrolidine hydrochloride CAS No. 1197235-92-9

2-(3-Methoxyphenyl)pyrrolidine hydrochloride

Cat. No. B3335406
CAS RN: 1197235-92-9
M. Wt: 213.70
InChI Key: UQQGPFCOCRKQGR-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)pyrrolidine hydrochloride is a compound with the CAS Number: 1381929-36-7 . It has a molecular weight of 213.71 . The compound is stored at room temperature in an inert atmosphere . It is a solid substance .


Molecular Structure Analysis

The InChI code for 2-(3-Methoxyphenyl)pyrrolidine hydrochloride is 1S/C11H15NO.ClH/c1-13-11-5-2-4-9(8-11)11-6-3-7-12-11;/h2-5,9,12H,6-8H2,1H3;1H . This indicates the presence of a pyrrolidine ring, a methoxy group, and a phenyl group in the molecule .


Physical And Chemical Properties Analysis

2-(3-Methoxyphenyl)pyrrolidine hydrochloride is a solid substance . It has a molecular weight of 213.71 . The compound is stored at room temperature in an inert atmosphere .

Scientific Research Applications

Synthesis and Chemical Properties

2-(3-Methoxyphenyl)pyrrolidine hydrochloride plays a significant role in synthetic chemistry, particularly in the synthesis of complex molecules. Its applications are diverse, ranging from serving as a precursor in the synthesis of agrochemicals and medicinal compounds to its involvement in ring contraction reactions and the synthesis of novel organothiophosphorus compounds. For instance, Ghelfi et al. (2003) demonstrated the use of related pyrrolidinone structures in synthesizing 5-methoxylated 3-pyrrolin-2-ones, which are useful in preparing compounds for agrochemical or medicinal applications (Ghelfi et al., 2003). Similarly, Tehrani et al. (2000) explored the transformation of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines through a reaction with boron(III) bromide, showcasing a novel approach to converting piperidines into pyrrolidines (Tehrani et al., 2000).

Pharmaceutical Applications

In the realm of pharmaceuticals, the structural motif of 2-(3-Methoxyphenyl)pyrrolidine hydrochloride is integral to the development of compounds with potential therapeutic benefits. Research by Malawska et al. (2002) highlighted the synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, evaluating their antiarrhythmic and antihypertensive effects, indicating the potential of derivatives for cardiovascular treatments (Malawska et al., 2002). Furthermore, Singh et al. (2003) investigated hybrid (Te, N) ligands derived from pyrrolidine structures for their coordination chemistry with palladium(II) and mercury(II), opening avenues for medicinal chemistry and materials science applications (Singh et al., 2003).

Antimicrobial and Antitubercular Activities

The adaptability of 2-(3-Methoxyphenyl)pyrrolidine hydrochloride derivatives extends to antimicrobial and antitubercular activities. El-Mansy et al. (2018) synthesized and evaluated pyrrolidine-3-carbonitrile derivatives for their antimicrobial properties, showcasing the potential of these derivatives in combating microbial infections (El-Mansy et al., 2018). Bodige et al. (2019) designed and synthesized pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, reporting significant antitubercular activity, highlighting their potential in addressing tuberculosis (Bodige et al., 2019).

Corrosion Inhibition

Another interesting application of derivatives involves the inhibition of corrosion in industrial settings. Ansari et al. (2015) explored the use of pyridine derivatives as corrosion inhibitors for steel, demonstrating the chemical's potential in protecting industrial materials against corrosive environments (Ansari et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Future Directions

The pyrrolidine ring, a key feature of 2-(3-Methoxyphenyl)pyrrolidine hydrochloride, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of this compound could involve further exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .

properties

IUPAC Name

2-(3-methoxyphenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-10-5-2-4-9(8-10)11-6-3-7-12-11;/h2,4-5,8,11-12H,3,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQGPFCOCRKQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)pyrrolidine hydrochloride

CAS RN

1197235-92-9
Record name 2-(3-methoxyphenyl)pyrrolidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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